Amphoteronolide B - 106799-07-9

Amphoteronolide B

Catalog Number: EVT-1164720
CAS Number: 106799-07-9
Molecular Formula: C41H62O14
Molecular Weight: 778.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amphoteronolide B is the aglycone of Amphotericin B, a potent but toxic antifungal drug used against systemic fungal infections and leishmaniases. [, ] Its chemical formula is C35H58O11. Amphoteronolide B is produced by the bacterium Streptomyces nodosus. [] As the aglycone, it lacks the mycosamine sugar moiety present in Amphotericin B. This structural difference significantly impacts its biological activity and serves as a starting point for developing less toxic Amphotericin B analogues.

Synthesis Analysis
  • Deglycosylation of Amphotericin B: Early studies focused on degrading Amphotericin B to obtain Amphoteronolide B. This was achieved using acidic hydrolysis or, more selectively, through a novel oxidative deglycosidation reaction. [, , ]
  • Total Synthesis: Total synthesis offers a more controlled approach and allows for the preparation of Amphoteronolide B and its analogues. This multi-step process involves the stereocontrolled construction of key building blocks, which are then assembled to form the macrolide structure. [, , , , , , ]
Chemical Reactions Analysis
  • Oxidative Deglycosidation: This reaction utilizes oxidants like chromium trioxide to selectively cleave the glycosidic bond in Amphotericin B, leading to the formation of Amphoteronolide B methyl ester. [, ]
  • Esterification: Amphoteronolide B can undergo esterification reactions, as seen in the formation of Amphoteronolide B methyl ester. [, ]
  • Glycosylation: While not naturally occurring, engineered biosynthesis allows for the attachment of different sugars, like perosamine, to the C19 position of Amphoteronolide B. []
Mechanism of Action

The absence of the mycosamine sugar in Amphoteronolide B significantly alters its interaction with cell membranes compared to Amphotericin B. While Amphotericin B forms pores in fungal cell membranes, the mechanism of action of Amphoteronolide B is not fully understood. [] Its lower antifungal activity suggests a reduced ability to bind ergosterol or form stable membrane-disrupting structures. []

Applications
  • Precursor for Amphotericin B Analogues: Amphoteronolide B serves as a crucial starting point for synthesizing novel Amphotericin B analogues. [, , ] By modifying its structure or reintroducing different sugar moieties, researchers aim to develop less toxic and more effective antifungal agents.
  • Tool for Studying Structure-Activity Relationships: Comparing Amphoteronolide B with Amphotericin B provides insights into the role of the mycosamine sugar in membrane binding, pore formation, and antifungal activity. [] This understanding can guide the design of new antifungal drugs.
  • Investigating Amphotericin B Biosynthesis: Studying the production of Amphoteronolide B and its subsequent glycosylation in Streptomyces nodosus provides valuable information about the biosynthesis of Amphotericin B. [] Genetic manipulation of the biosynthetic pathway can lead to the production of novel analogues. []

Amphotericin B

Compound Description: Amphotericin B is a potent antifungal agent used to treat systemic fungal infections and leishmaniases. It is a macrolide antibiotic produced by Streptomyces nodosus and contains a mycosamine sugar moiety attached to the macrolide ring. [, ]

Relevance: Amphotericin B is the parent compound of Amphoteronolide B. Amphoteronolide B is the aglycone of Amphotericin B, meaning it lacks the mycosamine sugar moiety. [, , , , , , , , ]

Amphoteronolide B Methyl Ester

Compound Description: Amphoteronolide B methyl ester is a derivative of Amphotericin B created by oxidative deglycosidation and esterification of the carboxylic acid group. [, ]

Relevance: This compound is a synthetic derivative of Amphoteronolide B, differing by the presence of a methyl ester group instead of a free carboxylic acid. This modification was explored as a potential route to access other Amphotericin B aglycone derivatives. [, ]

8-Deoxyamphotericin B

Compound Description: 8-Deoxyamphotericin B is an analogue of Amphotericin B lacking a hydroxyl group at the C8 position. It is produced by genetic manipulation of Streptomyces nodosus. []

Relevance: This compound highlights a structural modification to the Amphoteronolide B core structure (which makes up a significant portion of Amphotericin B). Studying the activity of such analogs can help elucidate structure-activity relationships for Amphoteronolide B and Amphotericin B. []

16-Descarboxyl-16-methyl-amphotericin B

Compound Description: This Amphotericin B analogue lacks the carboxyl group at the C16 position, which is replaced by a methyl group. It is generated through genetic engineering of Streptomyces nodosus. []

Relevance: Similar to 8-Deoxyamphotericin B, this compound represents another modified version of the core Amphoteronolide B structure present within Amphotericin B. Analyzing such analogs can offer valuable insights into the structure-activity relationship of both Amphoteronolide B and Amphotericin B. []

15-Deoxy-16-descarboxyl-16-methyl-15-oxo-amphotericin B

Compound Description: This compound is an analogue of Amphotericin B with three modifications: loss of the hydroxyl group at the C15 position, replacement of the C16 carboxyl group with a methyl group, and addition of a keto group at the C15 position. It is produced by genetic engineering of Streptomyces nodosus. []

Relevance: This compound, with its multiple modifications on the core Amphoteronolide B structure found in Amphotericin B, provides further insights into the structure-activity relationship. By comparing its activity to that of Amphoteronolide B and Amphotericin B, researchers can gain a deeper understanding of how individual structural changes impact the overall biological activity. []

7-Oxo-amphotericin B

Compound Description: 7-Oxo-amphotericin B is an analogue of Amphotericin B with a keto group at the C7 position. It is produced by genetic manipulation of Streptomyces nodosus. []

Relevance: Like the previously mentioned analogs, 7-Oxo-amphotericin B helps in understanding the impact of specific structural changes on the activity of compounds derived from Amphoteronolide B, like Amphotericin B. []

Pentaene analogues of Amphotericin B

Compound Description: These are a group of Amphotericin B analogues with modifications to the polyene chain within the macrolide structure. They are produced by genetic engineering of Streptomyces nodosus. []

Relevance: These analogs emphasize the significance of the polyene chain in the macrolide structure inherited from Amphoteronolide B in Amphotericin B. Investigating these analogs helps in understanding the role of the polyene chain in the biological activity of both compounds. []

8-Deoxy-16-descarboxyl-16-methyl-amphoteronolide B

Compound Description: This compound is a novel polyketide intermediate identified in the biosynthetic pathway of Amphotericin B. It lacks a hydroxyl group at the C8 position and has a methyl group replacing the carboxyl group at the C16 position. []

Relevance: This compound provides insights into the biosynthesis of Amphoteronolide B and highlights the structural diversity arising from the polyketide synthase responsible for its production. []

19-(O)-Perosaminyl-amphoteronolide B

Compound Description: This compound is an engineered derivative of Amphoteronolide B, where a perosamine sugar is attached to the C19 hydroxyl group. []

Relevance: This compound showcases the ability to modify the glycosylation pattern of Amphoteronolide B, potentially leading to derivatives with altered properties compared to the parent compound, Amphotericin B. []

N,N-bis(3-aminopropyl) Amphotericin B

Compound Description: This synthetic analogue of Amphotericin B has two 3-aminopropyl groups attached to the mycosamine sugar. This derivative shows significantly enhanced antifungal activity compared to Amphotericin B. []

Relevance: The increased activity of this derivative highlights the potential for modifications on the mycosamine portion of Amphotericin B, which could be applied to Amphoteronolide B to potentially generate novel derivatives. []

Properties

CAS Number

106799-07-9

Product Name

Amphoteronolide B

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

Molecular Formula

C41H62O14

Molecular Weight

778.9 g/mol

InChI

InChI=1S/C41H62O14/c1-26-16-14-12-10-8-6-4-5-7-9-11-13-15-17-29(42)22-36-38(40(51)52)35(48)25-41(53,55-36)24-32(45)21-34(47)33(46)19-18-30(43)20-31(44)23-37(49)54-28(3)27(2)39(26)50/h4-17,26-36,38-39,42-48,50,53H,18-25H2,1-3H3,(H,51,52)/t26-,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,38+,39+,41+/m0/s1

InChI Key

VOPKRGFUUMVSHY-ZQCSYNFZSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)O

Synonyms

amphotericin B aglycone
amphoteronolide B

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)O

Isomeric SMILES

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.